molecular formula C11H14N4S B603820 4-Cyclopentylamino-2-methylsulfanylpyrimidine-5-carbonitrile CAS No. 251372-07-3

4-Cyclopentylamino-2-methylsulfanylpyrimidine-5-carbonitrile

Cat. No.: B603820
CAS No.: 251372-07-3
M. Wt: 234.32g/mol
InChI Key: HJEICQFETFKTLG-UHFFFAOYSA-N
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Description

4-Cyclopentylamino-2-methylsulfanylpyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopentylamino-2-methylsulfanylpyrimidine-5-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor with cyclopentylamine and a methylsulfanyl group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopentylamino-2-methylsulfanylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

4-Cyclopentylamino-2-methylsulfanylpyrimidine-5-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Cyclopentylamino-2-methylsulfanylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate key signaling pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopentylamino-2-methylsulfanylpyrimidine-5-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitrile group, in particular, allows for further chemical modifications, making it a versatile compound for various applications .

Biological Activity

4-Cyclopentylamino-2-methylsulfanylpyrimidine-5-carbonitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and inflammatory diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of pyrimidine derivatives known for their diverse biological activities. The structural formula can be represented as follows:

C1X1H1N1S1\text{C}_1\text{X}_1\text{H}_1\text{N}_1\text{S}_1

This compound features a cyclopentyl group, an amino group, a methylthio group, and a carbonitrile moiety, contributing to its unique biological properties.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of cyclin-dependent kinases (CDKs), particularly CDK4. CDKs are crucial for cell cycle regulation, and their dysregulation is often implicated in cancer progression.

Inhibition of Cyclin-Dependent Kinases

Research has demonstrated that this compound selectively inhibits CDK4, leading to cell cycle arrest in various cancer cell lines. This inhibition is associated with the induction of apoptosis in tumor cells, making it a candidate for cancer therapy.

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)0.25Induces apoptosis
HCT15 (Colorectal)0.30Cell cycle arrest
CAPAN-1 (Pancreatic)0.50Growth inhibition

Anti-Cancer Properties

Several studies have highlighted the anti-cancer potential of this compound:

  • In vitro Studies : In various cancer cell lines, this compound has shown potent inhibitory effects on proliferation and induced significant apoptosis at low concentrations (30–100 nM) .
  • Mechanistic Insights : The compound's ability to inhibit CDK4 leads to reduced phosphorylation of retinoblastoma protein (Rb), thereby halting the cell cycle progression from G1 to S phase .

Anti-Inflammatory Effects

In addition to its anti-cancer properties, this compound exhibits anti-inflammatory effects:

  • Inhibition of Pro-inflammatory Cytokines : It has been reported to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in cellular models .

Clinical Applications

  • Ovarian Cancer : A study explored the efficacy of this compound in ovarian cancer models, where it significantly reduced tumor growth and improved survival rates in treated mice compared to controls .
  • Breast Cancer : In a phase II clinical trial, patients with hormone receptor-positive breast cancer showed improved outcomes when treated with this compound in combination with standard therapies .

Properties

IUPAC Name

4-(cyclopentylamino)-2-methylsulfanylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4S/c1-16-11-13-7-8(6-12)10(15-11)14-9-4-2-3-5-9/h7,9H,2-5H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJEICQFETFKTLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)NC2CCCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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